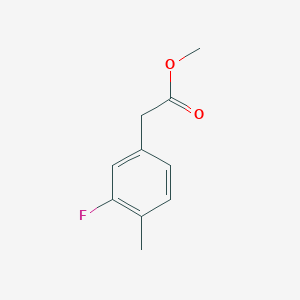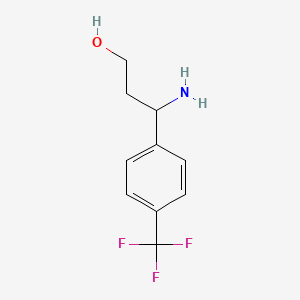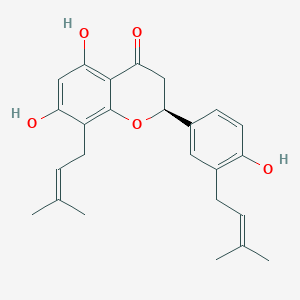
Euchrestaflavanone A
描述
Euchrestaflavanone A is a flavonoid compound found in the root bark of Cudrania tricuspidata, a plant widely used in traditional medicine throughout Asia. This compound is known for its various biological activities, including anti-obesity, anti-inflammatory, and anti-tumor effects .
作用机制
Target of Action
Euchrestaflavanone A (EFA) primarily targets platelets in the human body . Platelets play a crucial role in blood clotting and maintaining hemostasis. EFA interacts with the glycoprotein IIb/IIIa (αIIb/β3) on the platelets, which is a key receptor involved in platelet aggregation .
Mode of Action
EFA inhibits platelet aggregation, a process critical for thrombus formation . It downregulates αIIb/β3-mediated signaling events, including platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction . Interestingly, EFA upregulates the cyclic adenosine monophosphate-dependent pathway , which is known to inhibit platelet activation and promote antithrombotic effects.
Biochemical Pathways
The primary biochemical pathway affected by EFA is the platelet activation pathway . By inhibiting αIIb/β3-mediated signaling events and upregulating the cyclic adenosine monophosphate-dependent pathway, EFA disrupts the normal function of platelets, thereby preventing thrombus formation .
Result of Action
The molecular and cellular effects of EFA’s action primarily manifest as anti-platelet and anti-thrombotic properties . By inhibiting platelet aggregation and modulating related signaling pathways, EFA can potentially prevent platelet-related thrombosis and cardiovascular disease .
生化分析
Biochemical Properties
Euchrestaflavanone A plays a crucial role in biochemical reactions, particularly in the inhibition of platelet aggregation. It interacts with several enzymes and proteins, including glycoprotein IIb/IIIa (αIIb/β3), which is involved in platelet adhesion and aggregation . This compound downregulates the signaling events mediated by glycoprotein IIb/IIIa, such as platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction . Additionally, it upregulates the cyclic adenosine monophosphate (cAMP)-dependent pathway, further contributing to its antiplatelet effects .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in platelets. It markedly inhibits platelet aggregation induced by collagen, thereby reducing the risk of thrombosis . This compound also affects cell signaling pathways, including the glycoprotein IIb/IIIa-mediated pathway and the cAMP-dependent pathway . These effects contribute to the compound’s ability to modulate platelet function and prevent platelet-related cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glycoprotein IIb/IIIa on the platelet surface. By binding to this receptor, this compound inhibits the downstream signaling events that lead to platelet aggregation . This includes the inhibition of platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction . Additionally, this compound upregulates the cAMP-dependent pathway, which further inhibits platelet activation and aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in various experimental conditions, maintaining its antiplatelet and antithrombotic properties . Long-term studies have indicated that this compound can consistently inhibit platelet aggregation and reduce the risk of thrombosis without significant degradation . These findings suggest that this compound is a stable and effective compound for long-term use in preventing platelet-related cardiovascular diseases .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits platelet aggregation and reduces the risk of thrombosis without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to the liver and kidneys . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize the benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid and glucose metabolism . The compound interacts with enzymes and cofactors involved in these pathways, such as peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK) . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its potential therapeutic effects in metabolic disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which can affect its overall activity and function . This compound’s ability to inhibit platelet aggregation and reduce thrombosis is partly due to its effective transport and distribution within the body .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on platelet function . The compound’s activity is influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . This compound’s ability to inhibit platelet aggregation and reduce thrombosis is enhanced by its precise localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Euchrestaflavanone A can be synthesized through the prenylation of flavanones. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the root bark of Cudrania tricuspidata. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions: Euchrestaflavanone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Euchrestaflavanone A has a wide range of scientific research applications:
相似化合物的比较
Euchrestaflavanone A is unique among flavonoids due to its specific prenylated structure, which enhances its biological activity. Similar compounds include:
- Euchrestaflavanone B
- Euchrestaflavanone C
- Cycloartocarpesin B
- Cudraflavone B
These compounds share structural similarities but differ in their specific biological activities and applications .
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMEYWWZBBDCM-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315194 | |
| Record name | Euchrestaflavanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80510-05-0 | |
| Record name | Euchrestaflavanone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euchrestaflavanone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Euchrestaflavanone A regarding its anti-thrombotic effects?
A1: this compound exhibits anti-thrombotic properties by primarily targeting platelet activation. It effectively inhibits platelet aggregation induced by collagen. [] This inhibition stems from the downregulation of signaling events mediated by glycoprotein IIb/IIIa (αIIb/β3), a key receptor involved in platelet aggregation. [] Additionally, this compound reduces platelet adhesion, granule secretion, thromboxane A2 production, and clot retraction, all crucial steps in thrombus formation. [] Furthermore, it upregulates the cyclic adenosine monophosphate (cAMP)-dependent pathway, which plays a role in inhibiting platelet activation. []
Q2: Beyond platelet aggregation, what other biological activities have been observed with this compound?
A2: this compound has demonstrated notable inhibitory activity against MRP1-like efflux pumps in human erythrocytes. [] The compound exhibited a potency comparable to established MRP1 inhibitors like benzbromarone and displayed greater efficiency than genistein in inhibiting the efflux of the fluorescent dye BCPCF. [] These findings suggest that this compound might be a promising candidate for developing novel MRP1 inhibitors.
Q3: Has this compound shown potential in inhibiting specific enzymes?
A3: Euchrestaflavanone B, a closely related compound to this compound, has been identified as a potent inhibitor of protein kinase CKII. [] It acts as a competitive inhibitor of ATP, a substrate for CKII. [] While this research focuses on Euchrestaflavanone B, the structural similarities between this compound and B suggest that this compound might also exhibit inhibitory activity against CKII. Further research is needed to confirm this hypothesis.
Q4: What is the source of this compound and are there other related compounds found in the same source?
A4: this compound is primarily isolated from the root bark of Cudrania tricuspidata, a plant traditionally used in Asian medicine. [, , , ] This plant is also a source for other prenylated flavonoids such as Euchrestaflavanone C, and prenylated xanthones like cudraflavone B and gericudranin E, some of which have shown antibacterial and hepatoprotective activities. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


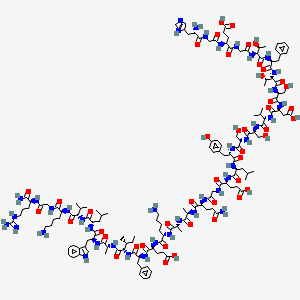
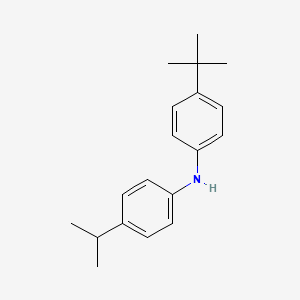
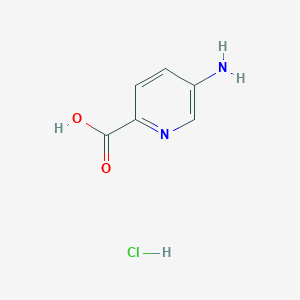
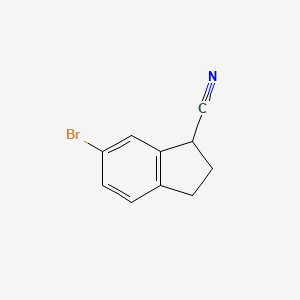
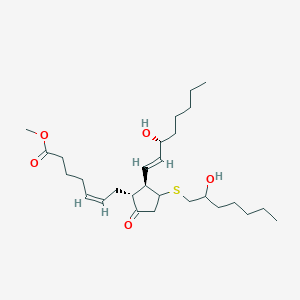
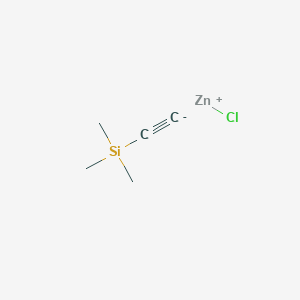
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
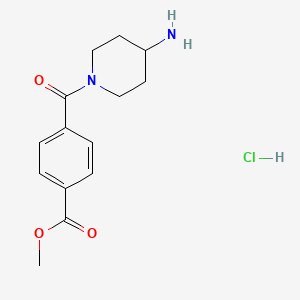
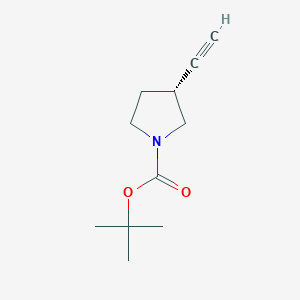
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)
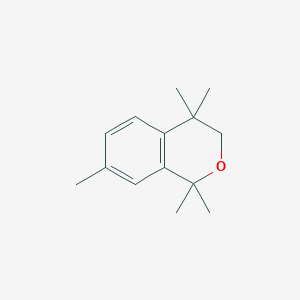
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)
